2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide
描述
属性
IUPAC Name |
2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-7-2-4-11-17(14)21-19(23)16(13-20)10-6-9-15-8-3-5-12-18(15)22(24)25/h3,5-6,8-10,12,14,17H,2,4,7,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWPPOCLJNFCOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-Cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide is a chemical compound with the molecular formula C19H21N3O3 and a molecular weight of approximately 339.4 g/mol. It is primarily utilized in research settings due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a penta-2,4-dienamide backbone, with cyano and nitrophenyl substituents. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide |
| Molecular Formula | C19H21N3O3 |
| Molecular Weight | 339.395 g/mol |
| Purity | Typically ≥ 95% |
The biological activity of 2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide has been linked to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties through various mechanisms:
- Inhibition of Cell Growth : Studies have demonstrated that it can inhibit the growth of cancer cell lines, suggesting its potential as an anticancer agent.
- Induction of Apoptosis : The compound appears to induce apoptosis in malignant cells, possibly through the activation of caspase pathways.
Case Studies
-
Study on Cancer Cell Lines : A study conducted on human breast cancer cell lines showed that treatment with 2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.
Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 20 - Mechanistic Insights : Further investigation into the mechanisms revealed that the compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Other Biological Activities
Beyond its anticancer effects, preliminary data suggest potential anti-inflammatory and antimicrobial activities. However, these areas require further exploration to validate findings and elucidate mechanisms.
常见问题
Q. What synthetic strategies are effective for preparing 2-cyano-N-(2-methylcyclohexyl)-5-(2-nitrophenyl)penta-2,4-dienamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via PyBOP-mediated amidation (Method A) or condensation reactions under acidic/basic conditions. For PyBOP-mediated coupling, dissolve the cyanoacetic acid derivative (1 mmol) in DMF with DIPEA (1.01 mmol), cool to 0°C, add PyBOP (1.01 mmol) in dichloromethane, and stir for 30 minutes. Introduce 2-methylcyclohexylamine (1.01 mmol) and stir overnight at room temperature. Purify via flash chromatography or recrystallization . For condensation, use cyanoacetic acid and the amine in the presence of a condensing agent (e.g., DCC or EDCI) under reflux in anhydrous DCM. Optimize yield by adjusting reaction time (9–15 hours) and temperature (100–150°C) .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Use 1H/13C NMR to verify regiochemistry and substituent positions. For example, in similar penta-2,4-dienamide derivatives, characteristic signals include:
- δ 5.84 ppm (d, J = 14.9 Hz) : α-proton of the diene.
- δ 6.65–6.90 ppm : β, γ, and δ protons of the conjugated system.
- δ 2.87 ppm (t) : NHCH2CH2Ph in analogous amides .
EI/MS can confirm molecular weight (e.g., m/z 321.2 [M•+] for related compounds) . HPLC-UV/HRMS with a C18 column (acetonitrile/water gradient) ensures purity and quantifies degradation products .
Advanced Research Questions
Q. How should in vitro assays be designed to evaluate the compound’s anti-inflammatory potential in CNS cell lines?
- Methodological Answer : Use human microglia (CHME3) and astrocyte (SVG) cell lines. Pre-treat cells with the compound (1–50 µM) for 1 hour, then induce inflammation with LPS (100 ng/mL). Measure pro-inflammatory cytokines (IL-6, TNF-α) via ELISA at 24 hours. For specificity, compare to derivatives like D4 ((2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)-N-(4-(hydroxymethyl)phenyl)penta-2,4-dienamide), which showed reduced IL-1β by 40% at 10 µM in similar assays . Include controls with dexamethasone (10 µM) and validate via Western blot for NF-κB pathway proteins .
Q. What methodologies are recommended for assessing metabolic stability using human liver microsomes (HLMs)?
- Methodological Answer : Incubate the compound (1 µM) with pooled HLMs (0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase). Aliquot samples at 0, 5, 15, 30, and 60 minutes, quench with ice-cold acetonitrile, and centrifuge. Analyze supernatant via LC-MS/MS to calculate half-life (t1/2) and intrinsic clearance (Clint). Compare to reference compounds (e.g., dextromethorphan, t1/2 = 15–20 min) .
Q. How can researchers resolve discrepancies in bioactivity data across different assay platforms?
- Methodological Answer : Discrepancies may arise from cell-line specificity or assay conditions . For example, anti-inflammatory activity in microglia may not translate to astrocytes due to differential receptor expression . Validate findings using:
- Orthogonal assays : Combine ELISA with qPCR for cytokine mRNA levels.
- Dose-response curves : Ensure consistent IC50 values across platforms.
- Kinetic studies : Monitor time-dependent effects (e.g., 6–48 hours) to rule out transient responses.
If solubility varies (e.g., DMSO vs. aqueous buffers), use dynamic light scattering (DLS) to confirm compound stability .
Data Contradiction Analysis
Q. How should conflicting results from structural analogs (e.g., D4 vs. D5) guide SAR studies for this compound?
- Methodological Answer : D5 ((2E,4E)-N-bis(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienamide) showed superior immunomodulatory activity compared to D4 due to its dual benzodioxolyl groups , enhancing hydrophobic interactions with target proteins . For the target compound, replace the 2-nitrophenyl group with electron-withdrawing substituents (e.g., -CF3) to improve binding affinity. Use molecular docking (PDB: 6NPX for NF-κB) to rationalize SAR and prioritize analogs for synthesis .
Q. Why might metabolic stability data from HLMs conflict with in vivo pharmacokinetic profiles?
- Methodological Answer : HLMs predict hepatic clearance but neglect extrahepatic metabolism (e.g., intestinal CYP3A4) or transporter-mediated efflux . Conduct Caco-2 permeability assays to assess intestinal absorption and P-gp inhibition studies (using verapamil as a control). If Clint < 10 mL/min/kg in HLMs but oral bioavailability < 20%, investigate first-pass metabolism via portal vein sampling in rodent models .
Structural and Mechanistic Insights
Q. What computational tools are suitable for predicting the compound’s binding mode to HDAC or NF-κB targets?
- Methodological Answer : Use AutoDock Vina or Schrödinger Glide for docking studies. Prepare the protein structure (e.g., HDAC6, PDB: 5EDU) by removing water molecules and adding polar hydrogens. For the ligand, generate 3D conformers via Open Babel and assign partial charges with AM1-BCC . Validate docking poses with MD simulations (GROMACS) using a 100 ns trajectory. Compare to known inhibitors (e.g., SAHA for HDACs) to identify critical interactions (e.g., zinc coordination) .
Q. How does the 2-nitrophenyl group influence the compound’s electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing nitro group reduces electron density in the phenyl ring, stabilizing the dienamide system via conjugation. This enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks in Michael addition-based prodrug strategies. Quantify effects via Hammett constants (σpara = 1.27) and compare to analogs with -OCH3 (σpara = -0.27) using cyclic voltammetry to measure redox potentials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
